(3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride
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Overview
Description
(3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride: is a chemical compound with the molecular formula C5H6ClNO4S and a molecular weight of 211.62 g/mol. It is commonly used in organic chemistry for various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride typically involves the reaction of (3-Methoxy-1,2-oxazol-5-yl)methanol with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane (CH2Cl2) to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (CH3CN).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
Scientific Research Applications
Chemistry: This functional group can be used to modify the chemical properties of molecules, making it a valuable tool in synthetic chemistry.
Biology and Medicine: Its ability to form stable sulfonamide linkages makes it useful in drug design.
Industry: In the industrial sector, (3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive and can readily undergo nucleophilic attack, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to introduce the (3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl group into target molecules.
Comparison with Similar Compounds
(3-Methoxy-1,2-oxazol-5-yl)methanol: The precursor to (3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride.
(3-Methoxy-1,2-oxazol-5-yl)methanesulfonamide: A derivative formed through nucleophilic substitution reactions.
Uniqueness: this compound is unique due to its high reactivity and versatility in synthetic applications. Its ability to form stable sulfonamide linkages and introduce the (3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl group into various substrates sets it apart from similar compounds.
Properties
IUPAC Name |
(3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO4S/c1-10-5-2-4(11-7-5)3-12(6,8)9/h2H,3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEZVUKGUORNQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)CS(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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